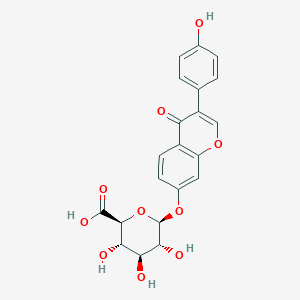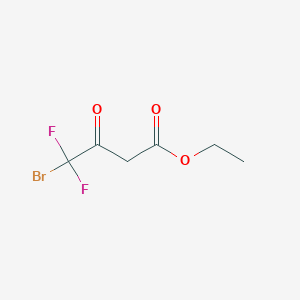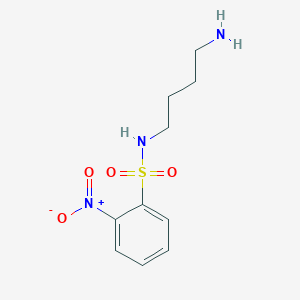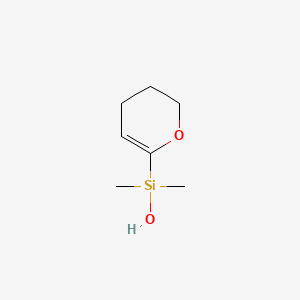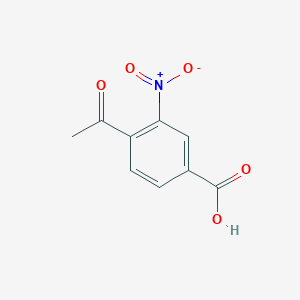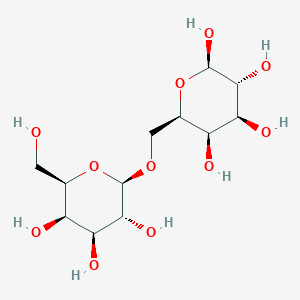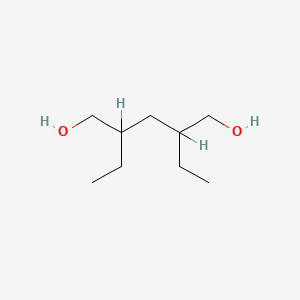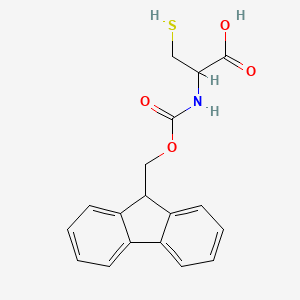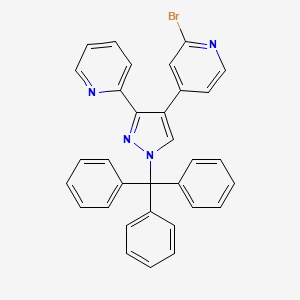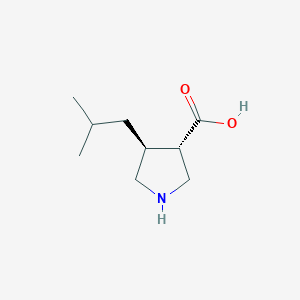
1-tert-Butyl-4-ethyl-4-(iodmethyl)piperidin-1,4-dicarboxylat
Übersicht
Beschreibung
“1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H24INO4 . It is also known as “tert-Butyl 4- (iodomethyl)piperidine-1-carboxylate” and has a molecular weight of 397.25 g/mol .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” consists of 14 carbon atoms, 24 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The InChI code for this compound is “InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3” and the canonical SMILES is "CCOC(=O)C1(CCN(CC1)C(=O)OC©©C)CI" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate” include a molecular weight of 397.25 g/mol, a computed XLogP3-AA of 2.8, 0 hydrogen bond donors, 4 hydrogen bond acceptors, 6 rotatable bonds, an exact mass of 397.07501 g/mol, a monoisotopic mass of 397.07501 g/mol, a topological polar surface area of 55.8 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 357 .
Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte Arylierung
Ethyl-4-(iodmethyl)piperidin-4-carboxylat, N-BOC-geschützt, dient als Substrat in der palladium-katalysierten α-Arylierung von Estern mit heterocyclischen Bromiden und Chloriden. Diese Reaktion führt zur Bildung von Verbindungen wie 4-Pyridylpiperidinylestern, die in verschiedenen chemischen Synthesen wertvoll sind .
Synthese von biologisch aktiven Verbindungen
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese vieler biologisch aktiver Verbindungen. Beispielsweise wurde sie bei der Synthese von Crizotinib-Zwischenprodukten verwendet, die entscheidend für die Entwicklung von Behandlungen für Erkrankungen wie Krebs sind .
Entwicklung von TACE-Inhibitoren
Die Verbindung wurde in der Forschung zur Entwicklung von TACE-Inhibitoren (Tumor-Nekrose-Faktor-α-konvertierendes Enzym) eingesetzt. Durch die Fokussierung auf den P1-Teil der Piperidin-β-Sulfon-Liganden haben Forscher Motive identifiziert, die Selektivität induzieren, was zu einer Reihe von TACE-Inhibitoren führt, die eine hervorragende in-vitro-Potenz gegen isoliertes TACE-Enzym und Selektivität gegenüber MMPs (Matrix-Metalloproteinasen) 1, 2, 9, 13 und 14 zeigen .
Forschung und experimenteller Einsatz
Alfa Chemistry führt diese Verbindung für den experimentellen und Forschungsgebrauch auf, was auf ihre potenzielle Anwendung in verschiedenen wissenschaftlichen Studien hinweist, die diese spezifische chemische Struktur für experimentelle Zwecke erfordern .
Analytische Studien
Ambeed bietet Informationen zu analytischen Daten wie NMR, HPLC, LC-MS, UPLC & mehr für diese Verbindung, was auf ihre Verwendung in analytischen Studien hinweist, um ihre Eigenschaften und Reaktionen unter verschiedenen Bedingungen zu verstehen .
Wirkmechanismus
As for its physical properties, it has a molecular weight of 397.25 , a density of 1.046 g/mL at 25 °C , and a boiling point of 120-135 °C/0.5 mmHg . These properties can influence its behavior in different environments and might affect its stability, solubility, and how it is handled in a laboratory or industrial setting.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDQBQVWKAEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465282 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213013-98-0 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

